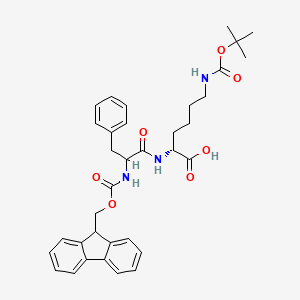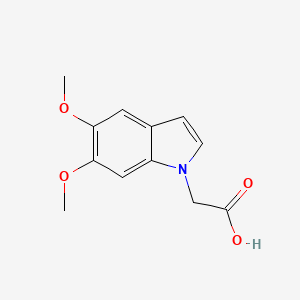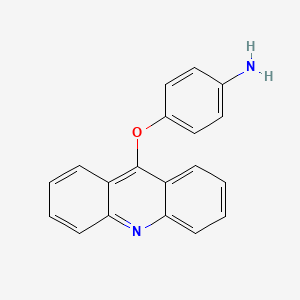
4-(Acridin-9-yloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acridin-9-yloxy)aniline is an organic compound with the molecular formula C19H14N2O. It is a derivative of acridine, a heterocyclic aromatic organic compound. Acridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, material science, and photochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acridin-9-yloxy)aniline typically involves the reaction of acridine with aniline in the presence of a suitable catalyst. One common method is the Ullmann condensation, where 2,4-dichlorobenzoic acid reacts with 4-methoxyaniline, followed by cyclization in the presence of phosphorus oxychloride (POCl3) to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimization for yield and purity. The use of eco-friendly solvents and recyclable catalysts is emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Acridin-9-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce various amine compounds .
Aplicaciones Científicas De Investigación
4-(Acridin-9-yloxy)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as a DNA intercalator, which can disrupt DNA replication and transcription processes.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and materials for optoelectronic applications
Mecanismo De Acción
The primary mechanism of action of 4-(Acridin-9-yloxy)aniline involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase. This leads to the inhibition of DNA replication and transcription, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Acridine: The parent compound, known for its wide range of applications in medicinal chemistry and material science.
9-Aminoacridine: Another derivative with potent DNA intercalating properties and anticancer activity.
Quinacrine: A well-known acridine derivative used as an antimalarial and anticancer agent
Uniqueness: 4-(Acridin-9-yloxy)aniline is unique due to its specific substitution pattern, which enhances its ability to intercalate into DNA and disrupt biological processes. This makes it a valuable compound for research in medicinal chemistry and drug development .
Propiedades
Número CAS |
2148-15-4 |
|---|---|
Fórmula molecular |
C19H14N2O |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
4-acridin-9-yloxyaniline |
InChI |
InChI=1S/C19H14N2O/c20-13-9-11-14(12-10-13)22-19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H,20H2 |
Clave InChI |
KQCMXEANQIMOOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)OC4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


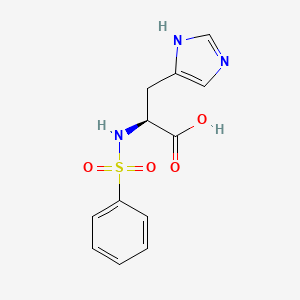
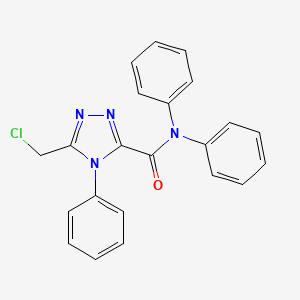
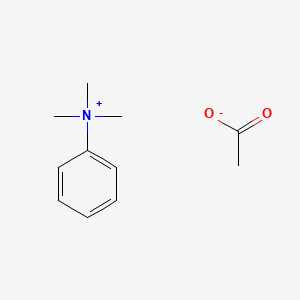
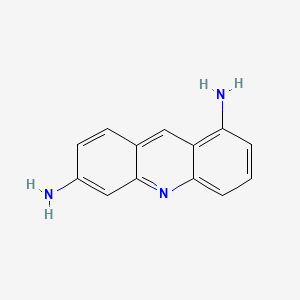
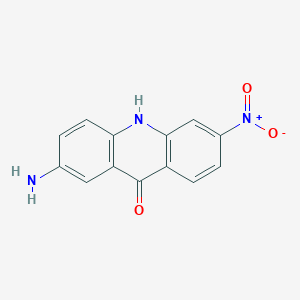
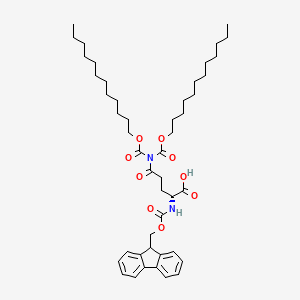
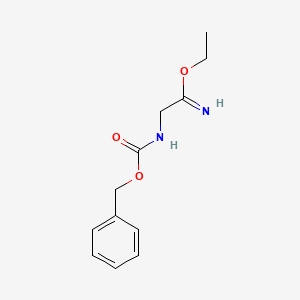
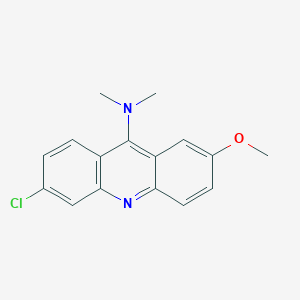
![[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B15217827.png)
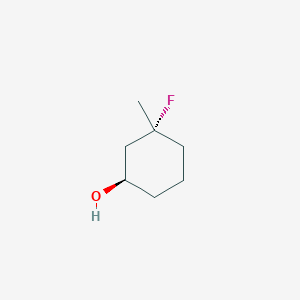

![2-{[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]amino}-2-oxoethyl acetate](/img/structure/B15217838.png)
